2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE
Overview
Description
2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure with a trifluoromethyl group attached to the phenyl ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient strategy for the preparation of 2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE involves a three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines using a heterogeneous activated carbon fiber-supported palladium catalyst . This method offers high efficiency and allows for the recycling of the catalyst with good stability and slightly decreased catalytic reactivity .
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. The use of heterogeneous catalysts, such as palladium supported on activated carbon fibers, is preferred due to their reusability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different functionalized derivatives.
Substitution: The trifluoromethyl group and other substituents on the phenyl ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions are typically functionalized quinazolinone derivatives with potential biological activities. These derivatives can be further explored for their therapeutic applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A frequently encountered heterocycle with broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities.
N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxyquinazoline: Another quinazoline derivative with multiplex inhibitory properties.
Uniqueness
2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h1-8H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKQRMBPLLMJRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568961 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83800-83-3 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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